molecular formula C19H18ClN3O2S B2800314 2-((1H-indol-3-yl)thio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034432-67-0

2-((1H-indol-3-yl)thio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2800314
CAS RN: 2034432-67-0
M. Wt: 387.88
InChI Key: TVPQGAIRIDIGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-indol-3-yl)thio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone, also known as ITCP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITCP is a small molecule that belongs to the class of indole-based compounds and has been synthesized through various methods.

Scientific Research Applications

Microwave-Assisted Synthesis

  • Multicomponent Reactions : Microwave irradiation is used to facilitate multicomponent reactions involving derivatives of this compound for efficient synthesis. For instance, the synthesis of pyridine derivatives through one-pot coupling of various components demonstrates the utility of this approach in organic synthesis (Geng, Feng, Zhang, & Zhang, 2013).

Fungicidal and Anti-Microbial Activity

  • Bioactive Molecule Synthesis : The synthesis of derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties has been explored, with some derivatives showing moderate inhibitory activity against certain pathogens (Liu, He, Kai, Li, & Zhu, 2012).
  • Anti-Oxidant and Anti-Microbial Agents : Certain derivatives have been synthesized and identified for their anti-oxidant and anti-microbial activities, showing promise as potential therapeutic agents (Gopi, Sastry, & Dhanaraju, 2016).

Medicinal Chemistry

  • Anti-Inflammatory Agents : Some derivatives have been prepared and evaluated for their anti-inflammatory activity, indicating potential applications in medicinal chemistry (Rehman, Saini, & Kumar, 2022).

Photoinduced Direct Oxidative Annulation

  • Polyheterocyclic Ethanones Synthesis : The direct oxidative annulation technique has been utilized to synthesize highly functionalized polyheterocyclic ethanones, demonstrating the compound's versatility in complex organic synthesis (Zhang et al., 2017).

Fluorescent Emission and Estrogen Receptor Binding

  • Photophysical Properties : The study of 2-pyridin-2-yl-1H-indole derivatives revealed their long-wavelength fluorescent emission, which can be sensitive to solvent polarity and pH. Some derivatives have shown good binding affinities to estrogen receptors, indicating potential applications in biochemistry and pharmacology (Kasiotis & Haroutounian, 2006).

Carbamate Derivatives of Indole

  • Synthesis and Modification : The synthesis and modification of carbamate derivatives of indole, including reactions with various compounds, highlight the compound's role in developing new chemical entities with potential biological activities (Velikorodov, Kuanchalieva, & Titova, 2010).

Anticancer Activity

  • Novel Derivatives Synthesis : The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity underscore the potential of this compound in developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).

properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-15-9-21-7-5-17(15)25-13-6-8-23(11-13)19(24)12-26-18-10-22-16-4-2-1-3-14(16)18/h1-5,7,9-10,13,22H,6,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPQGAIRIDIGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.